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Molecular Weight & Physicochemical Profiling for Medicinal Chemistry Applications

Executive Summary

This technical guide provides a comprehensive profile of 2-(difluoromethyl)-4-fluoropyridine,
a fluorinated heterocyclic building block used in the design of bioactive small molecules.[1]
While often confused with its commercially ubiquitous isomer (2-fluoro-4-
(difluoromethyl)pyridine), the specific 2-difluoromethyl-4-fluoro substitution pattern offers
distinct electronic properties and reactivity profiles essential for Structure-Activity Relationship
(SAR) optimization.[1]

This document details the molecular weight validation, synthetic pathways, and nucleophilic
aromatic substitution (

) capabilities of this scaffold, serving as a reference for researchers optimizing lipophilic
hydrogen bond donors in drug discovery.

Part 1: Molecular Identity & Physicochemical Profiling[1]

The fundamental identity of 2-(difluoromethyl)-4-fluoropyridine is defined by its specific
fluorination pattern, which dictates both its mass spectrometry signature and its behavior in
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biological systems.[1]

1.1 Molecular Weight & Formula

Property Value Notes

Pyridine core + 1
Molecular Formula group + 1

atom.[1][2]

Calculated using IUPAC

Molecular Weight 147.10 g/mol ) )

standard atomic weights.

Monoisotopic mass (critical for
Exact Mass 147.030 g/mol ]

High-Res MS).[1]

Note: Often indexed under
CAS Number Research Grade isomer CAS 84940-51-2 (2-F,

4-CHF2).[1]

1.2 Structural Architecture

The molecule consists of a pyridine ring substituted at the ortho position (C2) with a
difluoromethyl group and at the para position (C4) with a fluorine atom.

C2: Difluoromethyl (-CHF2)
Lipophilic H-Bond Donor

C4: Fluorine (-F)
S _NAr Leaving Group

Figure 1: Structural Logic of 2-(Difluoromethyl)-4-fluoropyridine

Ortho Substitution

Para Substitution

Pyridine Ring
(Electron Deficient)

Click to download full resolution via product page

1.3 The "Fluorine Effect" & Bioisosterism
The 2-difluoromethyl (
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) group acts as a lipophilic hydrogen bond donor. Unlike a methyl group (
), the

proton is acidic enough to participate in hydrogen bonding with protein targets, acting as a
bioisostere for hydroxyl (-OH) or thiol (-SH) groups but with significantly higher metabolic
stability and membrane permeability (LogP modulation) [1].[1]

Part 2: Synthetic Architecture

Synthesis of the specific 2-(difluoromethyl)-4-fluoropyridine isomer requires a regioselective
approach to ensure the

group is installed at C2 and the Fluorine at C4.[1] The most robust protocol involves the
deoxofluorination of a carbonyl precursor.

2.1 Proposed Synthetic Pathway

Precursor: 2-Formyl-4-fluoropyridine (or 2-bromo-4-fluoropyridine followed by formylation).[1]
Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride
(Deoxo-Fluor).[1]

Step-by-Step Protocol (Deoxofluorination):

o Preparation: Charge a flame-dried reaction vessel with 2-formyl-4-fluoropyridine (1.0 eq)
dissolved in anhydrous Dichloromethane (DCM).

e Cooling: Cool the solution to 0°C under an inert Nitrogen (

) atmosphere.

» Addition: Dropwise add DAST (2.5 eq). Caution: DAST is shock-sensitive and releases HF
upon contact with moisture.[1]

o Reaction: Allow the mixture to warm to room temperature and stir for 12—16 hours. Monitor
conversion via TLC or LC-MS (Target MW: 147.1).

e Quenching: Slowly pour the reaction mixture into saturated aqueous

at 0°C. Gas evolution (
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) will be vigorous.

o Extraction: Extract with DCM (3x), dry organic layers over

, and concentrate.

 Purification: Flash column chromatography (Hexanes/EtOAc gradient).

2-Formyl-4-fluoropyridine o | DAST / Deoxo-Fluor 0°C to RT, DCM o | Gem-Difluoro Quench (NaHCO3) o | 2-(Difluoromethyl)-4-fluoropyridine
(Aldehyde Precursor) "1 (Deoxofluorination) | Intermediate = (Target MW: 147.10)

Figure 2: Deoxofluorination Synthesis Workflow

Click to download full resolution via product page

Part 3: Reactivity & Drug Design Utility[1]

The primary utility of 2-(difluoromethyl)-4-fluoropyridine lies in its ability to undergo
Nucleophilic Aromatic Substitution (

).[1]
3.1 Regioselectivity of

In this specific isomer, the Fluorine at C4 is the primary leaving group.
e Mechanism: The pyridine nitrogen is electron-withdrawing.[1] The

group at C2 is also electron-withdrawing (inductive effect).

« Activation: The C4 position is activated by both the ring nitrogen (para-relationship) and the

group (meta-relationship, inductive).

o Reaction: Nucleophiles (amines, alkoxides) will preferentially displace the C4-Fluorine,
yielding 2-(difluoromethyl)-4-substituted pyridines.[1]

Comparison with Isomer (2-F, 4-CHF2):
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e In the common isomer (2-Fluoro-4-(difluoromethyl)pyridine), the fluorine is at C2.[1]
Displacement occurs at C2.

« In this topic molecule, displacement occurs at C4. This allows researchers to explore
different vectors in the binding pocket of a target protein.

Nucleophile (Nu-)

2-(Difluoromethyl)-4-fluoropyridine (.g., Primary Amine)

Attack at C4 /Attack at C4

Meisenheimer Complex
(Stabilized by Ring N)

oss of F-

4-Substituted-2-(difluoromethyl)pyridine
(New Scaffold)

Figure 3: S_NAr Reaction Logic at C4 Position

Click to download full resolution via product page

Part 4: Analytical Validation

To validate the identity of synthesized 2-(difluoromethyl)-4-fluoropyridine, use the following
analytical markers.

4.1 Mass Spectrometry (LC-MS/GC-MS)

e Parent lon (

): Look for m/z 147.1.[2]

e Fragmentation:
o Loss of F (M-19): ~128.[1]

o Loss of
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(M-51): ~96.[1]
4.2 Nuclear Magnetic Resonance (NMR)
 NMR: This is the definitive test. You will observe two distinct signals:
o Doublet: Corresponding to the
group (coupling with the geminal proton,
Hz).
o Singlet/Multiplet: Corresponding to the aromatic Fluorine at C4.
e NMR:

o Triplet: The proton in the

group appears as a characteristic triplet (
Hz) typically between
6.5—-7.0 ppm [2].
o Aromatic Region: 3 aromatic protons with splitting patterns consistent with 2,4-substitution.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b13661349?utm_src=pdf-custom-synthesis#bc-rfq
https://www.lookchem.com/404.htm
https://www.howeipharm.com/g/HP1047845
https://www.howeipharm.com/g/HP1047845
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-4-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-4-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Deoxy-4_-C-_difluoromethyl_-2_-fluorouridine
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Deoxy-4_-C-_difluoromethyl_-2_-fluorouridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2_4-Difluorophenyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_2_4-Difluorophenyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Difluoromethyl_-6-methylpyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Difluoromethyl_-6-methylpyridine
https://www.benchchem.com/product/b13661349/docs#technical-guide-2-difluoromethyl-4-fluoropyridine
https://www.benchchem.com/product/b13661349/docs#technical-guide-2-difluoromethyl-4-fluoropyridine
https://www.benchchem.com/product/b13661349/docs#technical-guide-2-difluoromethyl-4-fluoropyridine
https://www.benchchem.com/product/b13661349/docs#technical-guide-2-difluoromethyl-4-fluoropyridine
https://www.benchchem.com/product/b13661349?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13661349?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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